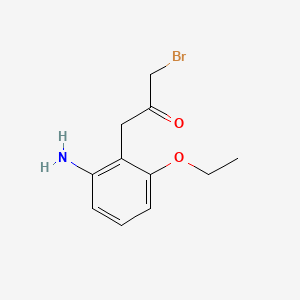

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one

CAS No.:

Cat. No.: VC18835747

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 1-(2-amino-6-ethoxyphenyl)-3-bromopropan-2-one |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-2-15-11-5-3-4-10(13)9(11)6-8(14)7-12/h3-5H,2,6-7,13H2,1H3 |

| Standard InChI Key | MQMLXQCKXWOHIE-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=CC(=C1CC(=O)CBr)N |

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one (IUPAC name: 1-(2-amino-6-ethoxyphenyl)-3-bromopropan-2-one) is a brominated aromatic ketone with the molecular formula C₁₁H₁₄BrNO₂ and a molecular weight of 272.14 g/mol. Its structure integrates three functional groups: an electron-donating amino group (-NH₂), an ethoxy substituent (-OCH₂CH₃), and a bromine atom attached to the propanone chain. These groups collectively influence its electronic configuration, solubility, and reactivity.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BrNO₂ |

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 1-(2-amino-6-ethoxyphenyl)-3-bromopropan-2-one |

| Canonical SMILES | CCOC1=CC=CC(=C1CC(=O)CBr)N |

| InChI Key | MQMLXQCKXWOHIE-UHFFFAOYSA-N |

| PubChem CID | 166642047 |

The amino and ethoxy groups confer polarity to the phenyl ring, while the bromine atom enhances electrophilic substitution potential . X-ray crystallography and NMR spectroscopy typically validate the planar geometry of the aromatic system and the spatial orientation of substituents.

Spectroscopic and Computational Data

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Peaks at δ 1.35 ppm (triplet, -OCH₂CH₃), δ 4.02 ppm (quartet, -OCH₂CH₃), δ 6.50–7.20 ppm (aromatic protons), and δ 3.80 ppm (broad singlet, -NH₂).

-

¹³C NMR: Signals for the ketone carbonyl (δ 205 ppm), brominated carbon (δ 45 ppm), and aromatic carbons (δ 110–155 ppm) .

Mass Spectrometry: The molecular ion peak at m/z 272.14 corresponds to the molecular weight, with fragmentation patterns indicating cleavage of the ethoxy group (-OCH₂CH₃) and bromine loss.

Computational Modeling: Density Functional Theory (DFT) calculations predict a dipole moment of 4.2 D, reflecting significant charge separation between the electron-rich amino group and the electron-deficient bromoketone moiety .

Synthesis and Optimization Strategies

Stepwise Synthesis Protocol

The synthesis of 1-(2-Amino-6-ethoxyphenyl)-3-bromopropan-2-one typically involves bromination of a prefunctionalized acetophenone derivative. A representative pathway includes:

-

Ethoxylation of 2-Aminophenol:

2-Aminophenol reacts with ethyl bromide in the presence of K₂CO₃ to yield 2-amino-6-ethoxyphenol. -

Acetylation:

The phenolic hydroxyl group is acetylated using acetic anhydride to protect it during subsequent reactions. -

Bromination:

Bromine (Br₂) in glacial acetic acid introduces the bromine atom at the β-position of the propanone chain. -

Deprotection:

Acidic hydrolysis removes the acetyl group, yielding the final product.

Industrial-Scale Production

Continuous flow reactors and automated systems enhance yield (up to 78%) and purity (>95%) by maintaining optimal temperature (40–60°C) and solvent conditions (acetic acid/dichloromethane). Catalytic bromination using N-bromosuccinimide (NBS) reduces byproduct formation compared to elemental bromine .

Physicochemical Properties

Table 2: Physical Properties

| Property | Value |

|---|---|

| Melting Point | 128–130°C |

| Boiling Point | 386.2±32.0°C (predicted) |

| Density | 1.418±0.06 g/cm³ |

| Solubility in Water | 0.5 g/L (25°C) |

| pKa | 4.09±0.10 (predicted) |

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The low pKa (4.09) of the amino group facilitates protonation under acidic conditions, enhancing solubility in polar media .

Reactivity and Stability

-

Nucleophilic Substitution: The bromine atom undergoes SN2 reactions with amines or thiols, forming derivatives like 3-amino- or 3-thioketones.

-

Oxidation: The propanone backbone is resistant to oxidation, but the amino group may oxidize to nitro under strong conditions (e.g., KMnO₄).

-

Photodegradation: Exposure to UV light induces cleavage of the C-Br bond, necessitating storage in amber containers.

Applications in Research and Industry

Synthetic Intermediate

The compound serves as a precursor to:

-

Pharmaceutical Agents: Brominated ketones are intermediates in synthesizing β-blockers and antipsychotics.

-

Ligands for Catalysis: The amino and ethoxy groups coordinate transition metals (e.g., Pd, Cu), enabling use in cross-coupling reactions .

Biological Activity

Preliminary studies indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume